molecular formula C18H15ClN2O3 B12912071 (E)-6-Chloro-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one

(E)-6-Chloro-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one

Cat. No.: B12912071
M. Wt: 342.8 g/mol
InChI Key: LFHWRDOVAGRTIH-ZZXKWVIFSA-N
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Description

(E)-6-Chloro-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This particular compound is characterized by the presence of a chloro group at the 6th position and a dimethoxystyryl group at the 2nd position of the quinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-Chloro-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-chloroquinazolin-4(3H)-one and 3,5-dimethoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 6-chloroquinazolin-4(3H)-one and 3,5-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like ethanol.

    Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion to the desired product.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques for quality control.

Chemical Reactions Analysis

Types of Reactions

(E)-6-Chloro-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can produce a wide range of functionalized quinazolinone derivatives.

Scientific Research Applications

(E)-6-Chloro-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-6-Chloro-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed to exert its effects by:

    Binding to Enzymes: The compound may inhibit or activate enzymes involved in key biological processes.

    Modulating Signaling Pathways: It may influence cellular signaling pathways, leading to changes in cell behavior and function.

    Interacting with DNA/RNA: The compound could interact with genetic material, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroquinazolin-4(3H)-one: Lacks the dimethoxystyryl group, resulting in different biological activities.

    2-Styrylquinazolin-4(3H)-one: Similar structure but without the chloro and methoxy groups, leading to variations in chemical reactivity and biological effects.

    3,5-Dimethoxystyrylquinazolin-4(3H)-one: Lacks the chloro group, which may affect its overall properties.

Uniqueness

(E)-6-Chloro-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one is unique due to the presence of both the chloro and dimethoxystyryl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and potential therapeutic applications.

Biological Activity

(E)-6-Chloro-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a chloro substituent at the 6-position and a styryl group at the 2-position of the quinazolinone framework. The presence of methoxy groups enhances its lipophilicity, potentially improving its bioactivity and pharmacokinetic properties.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Utilizing appropriate precursors such as 2-amino-4-chloroquinazoline and suitable aldehydes.
  • Cyclization Techniques : Employing cyclization reactions to form the quinazolinone core.

Anticancer Properties

Quinazolinone derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.

Case Study: Cytotoxic Activity

In a study evaluating the cytotoxic effects of various quinazolinones against human cancer cell lines, it was found that compounds with similar structural features demonstrated significant antiproliferative activity. The MTT assay results indicated that this compound exhibited low micromolar IC50 values against several cancer types, including breast and lung cancers .

Compound IC50 (µM) Cancer Cell Line
This compound5.0MCF-7 (breast cancer)
This compound7.2A549 (lung cancer)
Staurosporine0.1MCF-7
Docetaxel0.5A549

The mechanism by which this compound exerts its anticancer effects involves:

  • Kinase Inhibition : The compound has shown to inhibit various kinases involved in tumorigenesis. Differential Scanning Fluorimetry (DSF) assays indicated significant binding affinity to several kinases associated with cancer progression .
  • Apoptosis Induction : By activating apoptotic pathways, this compound promotes programmed cell death in malignant cells .

Antimicrobial Activity

In addition to its anticancer properties, quinazolinones have demonstrated antimicrobial activity. Studies have shown that this compound exhibits inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .

Properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

6-chloro-2-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-3H-quinazolin-4-one

InChI

InChI=1S/C18H15ClN2O3/c1-23-13-7-11(8-14(10-13)24-2)3-6-17-20-16-5-4-12(19)9-15(16)18(22)21-17/h3-10H,1-2H3,(H,20,21,22)/b6-3+

InChI Key

LFHWRDOVAGRTIH-ZZXKWVIFSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C2=NC3=C(C=C(C=C3)Cl)C(=O)N2)OC

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=NC3=C(C=C(C=C3)Cl)C(=O)N2)OC

Origin of Product

United States

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